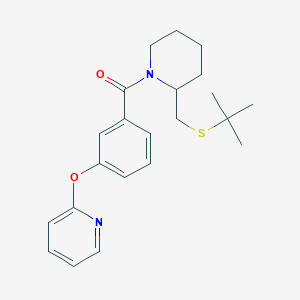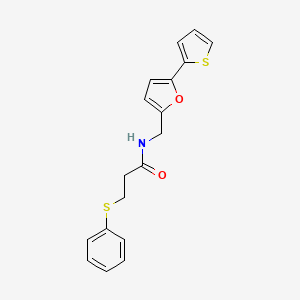
3-(phenylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(phenylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide” is a complex organic molecule. It contains a propanamide group, which is a common functional group in organic chemistry. The molecule also contains a phenylthio group, a furan ring, and a thiophene ring .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Similar compounds have been involved in reactions such as cleavage, oxidation, and substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. For example, the presence of the propanamide group could influence its solubility, while the presence of the furan and thiophene rings could influence its stability .Mecanismo De Acción
The mechanism of action of 3-(phenylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the growth of fungi and bacteria. It has also been shown to have low toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 3-(phenylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide is its potential as a multi-targeted agent. It has been shown to have activity against cancer, inflammation, and infectious diseases. However, one of the limitations is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for the study of 3-(phenylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide. One direction is the optimization of its therapeutic potential by understanding its mechanism of action. Another direction is the development of analogs with improved activity and selectivity. Additionally, the use of this compound as a tool in chemical biology and drug discovery is an area of potential interest.
Conclusion:
In conclusion, this compound is a promising small molecule with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand its potential as a multi-targeted agent in the treatment of cancer, inflammation, and infectious diseases.
Métodos De Síntesis
The synthesis of 3-(phenylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide involves a multi-step process. The starting material is 5-(thiophen-2-yl)furan-2-carbaldehyde, which is reacted with phenylthioacetic acid in the presence of a base to form the corresponding thioether. The thioether is then reacted with N-Boc-protected (tert-butoxycarbonyl) amino acid to form the amide. The final product is obtained by deprotecting the amine group using trifluoroacetic acid.
Aplicaciones Científicas De Investigación
3-(phenylthio)-N-((5-(thiophen-2-yl)furan-2-yl)methyl)propanamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. It also has potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been investigated for its potential as an antifungal and antibacterial agent.
Safety and Hazards
Propiedades
IUPAC Name |
3-phenylsulfanyl-N-[(5-thiophen-2-ylfuran-2-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-18(10-12-22-15-5-2-1-3-6-15)19-13-14-8-9-16(21-14)17-7-4-11-23-17/h1-9,11H,10,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINXPFVZODKRKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NCC2=CC=C(O2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2924362.png)
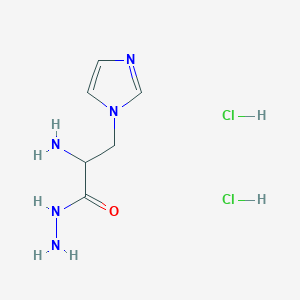
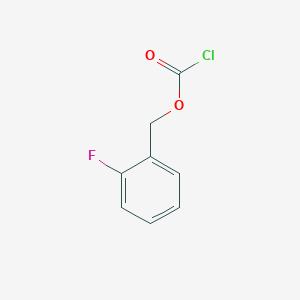

![1-{[4-(2,6-Dimethylmorpholino)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2924372.png)
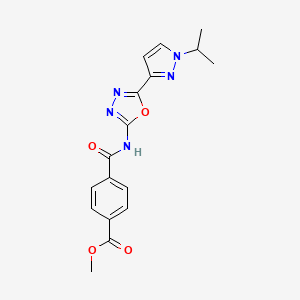
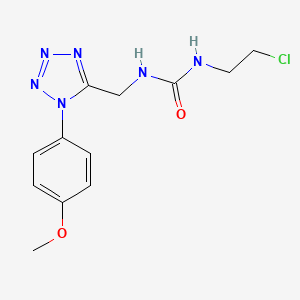
![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(piperidin-1-yl)quinolin-4(1H)-one](/img/structure/B2924375.png)
![N-(1,2-dihydroacenaphthylen-5-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2924376.png)
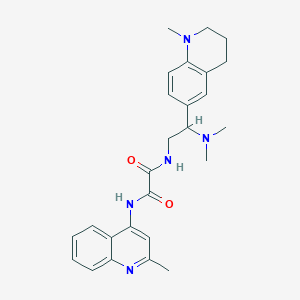
![5-Chloro-3,7-dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B2924381.png)
![1-(3-Thia-7-azabicyclo[3.3.1]nonan-7-yl)prop-2-en-1-one](/img/structure/B2924382.png)
